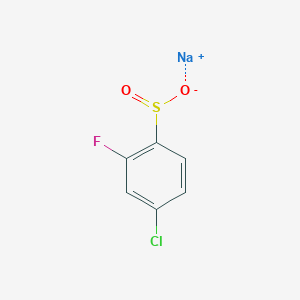
5-chloro-1-(3-methoxybenzyl)-3-methyl-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-1-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a chloro group at position 5, a methoxyphenylmethyl group at position 1, and a methyl group at position 3, along with an aldehyde group at position 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methoxybenzyl chloride with 3-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-chloro-1-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at position 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 5-chloro-1-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-chloro-1-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazole-4-methanol.
Substitution: 5-amino-1-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde.
科学的研究の応用
5-chloro-1-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex pyrazole derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents, particularly in the fields of anti-inflammatory and anticancer drugs.
Industry: It is utilized in the synthesis of agrochemicals and dyes, where its unique chemical properties are advantageous.
作用機序
The mechanism of action of 5-chloro-1-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde is primarily based on its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity. Additionally, the chloro and methoxyphenylmethyl groups contribute to its binding affinity and specificity towards certain biological targets .
類似化合物との比較
Similar Compounds
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a methoxyphenylmethyl group.
5-chloro-1-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a 4-methoxyphenylmethyl group instead of a 3-methoxyphenylmethyl group.
Uniqueness
The presence of the 3-methoxyphenylmethyl group in 5-chloro-1-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde imparts unique electronic and steric properties, influencing its reactivity and binding interactions. This makes it a valuable compound for specific applications where these properties are advantageous .
特性
分子式 |
C13H13ClN2O2 |
|---|---|
分子量 |
264.71 g/mol |
IUPAC名 |
5-chloro-1-[(3-methoxyphenyl)methyl]-3-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C13H13ClN2O2/c1-9-12(8-17)13(14)16(15-9)7-10-4-3-5-11(6-10)18-2/h3-6,8H,7H2,1-2H3 |
InChIキー |
OYUHYFZSSQIFSJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1C=O)Cl)CC2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate](/img/structure/B13084365.png)

![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-[(4-nitrophenyl)methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B13084390.png)
![2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B13084398.png)



![3,5-Dimethyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13084411.png)

![1-Bromo-4-chloro-7,8-difluoroimidazo[1,2-A]quinoxaline](/img/structure/B13084424.png)




